X-376

Descripción general

Descripción

Ensartinib is a small molecule and an investigational drug that is under clinical trial . It is a potent inhibitor of anaplastic lymphoma kinase (ALK), MET, and ROS1 . It is also known as a potent EphA2 inhibitor with modest selectivity with respect to other Ephrin isoforms . It is orally bioavailable and supplied in capsules .

Synthesis Analysis

Ensartinib is absorbed rapidly after oral administration with moderate and high clearance in rats and dogs, respectively . The mean total recovery was 101.21% of the radiolabeled dose with 91.00% and 10.21% excreted in feces and urine, respectively .

Molecular Structure Analysis

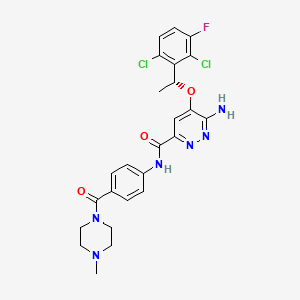

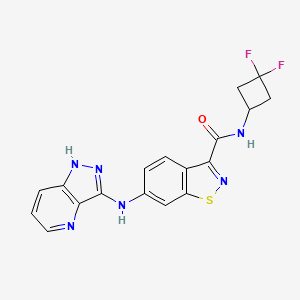

Ensartinib has a chemical formula of C26H27Cl2FN6O3 . The interaction of ensartinib with the inward-open structure of P-gp provides additional information on the potential binding orientation of ensartinib in the substrate-binding pocket of P-gp .

Chemical Reactions Analysis

There have been reports of acquired resistance to Ensartinib in patients with advanced lung squamous cell carcinoma stage IV . Another case reported a lack of efficacy to Ensartinib for advanced lung squamous cell carcinoma stage IV .

Physical And Chemical Properties Analysis

Ensartinib has a molecular weight of 561.44 . It has 8 hydrogen bond acceptors, 2 hydrogen bond donors, and 8 rotatable bonds . Its topological polar surface area is 113.68 . It has a XLogP of 3.66 .

Aplicaciones Científicas De Investigación

Tratamiento del cáncer de pulmón de células no pequeñas positivo para la cinasa del linfoma anaplásico (ALK+ NSCLC)

Ensartinib es un inhibidor de la tirosina quinasa oral de próxima generación utilizado para el tratamiento de primera línea del ALK+ NSCLC {svg_1} {svg_2}. En un ensayo clínico aleatorizado, ensartinib mostró una eficacia sistémica e intracraneal superior en comparación con crizotinib, otro inhibidor de ALK {svg_3}. Demostró respuestas robustas y duraderas en pacientes con NSCLC positivo para ALK, tanto sistémicamente como en el cerebro {svg_4}.

Superar la resistencia a los inhibidores de ALK

Ensartinib ha mostrado promesa en la superación de la resistencia a otros inhibidores de ALK. Notablemente, ha sido eficaz contra F1174 y C1156Y, que son mutaciones de resistencia adquirida a los TKI de ALK de segunda generación {svg_5}.

Tratamiento del NSCLC resistente a crizotinib

Ensartinib ha mostrado una actividad antitumoral prometedora en pacientes con NSCLC avanzado positivo para ALK refractario a crizotinib {svg_6}. En un estudio de fase 1 y 2 en los Estados Unidos, se observó una respuesta objetiva confirmada en el 69% de los pacientes, y la supervivencia libre de progresión media fue de 9 meses {svg_7}.

Superar la resistencia a los medicamentos mediada por P-glicoproteína

La P-glicoproteína (P-gp) es un transportador de eflujo de múltiples fármacos conocido por transportar activamente una amplia variedad de fármacos citotóxicos y dirigidos molecularmente fuera de las células cancerosas, lo que provoca resistencia a múltiples fármacos (MDR) y un mal pronóstico en los pacientes con cáncer. La investigación ha demostrado que la sobreexpresión de P-gp puede contribuir a la reducción de la susceptibilidad de las células cancerosas a ensartinib {svg_8}.

Proceso de aprobación de la FDA

A partir de marzo de 2024, la Administración de Alimentos y Medicamentos de los Estados Unidos (FDA) {svg_9} {svg_10} ha aceptado la Solicitud de Nuevo Fármaco (NDA) para Ensartinib. Esta aceptación indica el reconocimiento del potencial del medicamento y lo acerca un paso más a estar disponible para los pacientes {svg_11} {svg_12}.

Mecanismo De Acción

Target of Action

Ensartinib, also known as X-376, is a potent inhibitor of the Anaplastic Lymphoma Kinase (ALK) and most of its alterations (fusions, mutants) . ALK is a tyrosine kinase receptor that plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .

Mode of Action

Ensartinib binds to and inhibits ALK kinase, ALK fusion proteins, and ALK point mutation variants . By inhibiting ALK, ensartinib prevents the receptor from sending signals that stimulate cell proliferation and survival . This inhibition can lead to the death of cancer cells that express aberrant ALK .

Biochemical Pathways

Ensartinib is a potent inhibitor of the ABCB1 and ABCG2 transporters . These transporters are part of the ATP-binding cassette (ABC) family, which plays a significant role in multidrug resistance by pumping various drugs out of cells . By inhibiting these transporters, ensartinib can increase the intracellular concentration of certain drugs, potentially enhancing their efficacy .

Pharmacokinetics

Ensartinib exhibits favorable pharmacokinetic properties. After oral administration, it is well absorbed. The mean total recovery was 101.21% of the radiolabeled dose with 91.00% and 10.21% excreted in feces and urine, respectively . Unchanged ensartinib was the predominant drug-related component in urine and feces, representing 4.39% and 38.12% of the administered dose, respectively . The mean Cmax, AUC 0–∞, T1/2, and Tmax values for ensartinib in plasma were 185 ng/mL, 3827 h ng/mL, 18.3 h, and 3.25 h, respectively .

Result of Action

Ensartinib has shown promising results in clinical trials. In a phase 3 eXalt3 study, ensartinib led to a longer progression-free survival and intracranial response rate compared with crizotinib for patients with ALK-positive non-small cell lung cancer . The response rate in ALK TKI-naïve patients was 80%, and median progression-free survival was 26.2 months .

Action Environment

The efficacy of ensartinib can be influenced by various environmental factors. For instance, the presence of multidrug resistance-associated ABC transporters can affect the intracellular concentration of ensartinib . Additionally, the presence of central nervous system (CNS) metastases can also influence the efficacy of ensartinib . Ensartinib has shown effectiveness in patients with cns metastases, indicating its ability to cross the blood-brain barrier .

Safety and Hazards

Ensartinib has been reported to have treatment-related adverse events, which were mostly grade 1 or 2 . Alectinib, irrespective of the dose, was the safest first-line option, whereas lorlatinib, brigatinib, and ceritinib showed poorer safety profiles . Alectinib was also the safest ALK-inhibitor for crizotinib-resistant patients .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Ensartinib interacts with the ALK tyrosine kinase, inhibiting its activity . This interaction disrupts the function of ALK, which is a key player in the growth and survival of certain cancer cells .

Cellular Effects

Ensartinib has a profound impact on cellular processes. It influences cell function by inhibiting the ALK tyrosine kinase, thereby disrupting cell signaling pathways and affecting gene expression . This can lead to the death of cancer cells that rely on ALK for survival .

Molecular Mechanism

The molecular mechanism of Ensartinib involves binding to the ALK tyrosine kinase and inhibiting its activity . This inhibition disrupts the signaling pathways that the kinase is involved in, leading to changes in gene expression and ultimately, cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ensartinib have been observed over time. The compound has shown stability and long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of Ensartinib vary with different dosages . At therapeutic doses, it effectively inhibits the growth of ALK-positive tumors. At high doses, adverse effects may occur .

Metabolic Pathways

Ensartinib is involved in metabolic pathways related to the breakdown of ALK tyrosine kinase . It interacts with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Ensartinib is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of Ensartinib is likely to be influenced by its target, the ALK tyrosine kinase . As an inhibitor of this kinase, Ensartinib may be directed to the same compartments or organelles where ALK is located .

Propiedades

IUPAC Name |

6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25Cl2FN6O3/c1-14(21-17(26)7-8-18(28)22(21)27)37-20-13-19(31-32-23(20)29)24(35)30-16-5-3-15(4-6-16)25(36)34-11-9-33(2)10-12-34/h3-8,13-14H,9-12H2,1-2H3,(H2,29,32)(H,30,35)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPGOSVDVDPBCY-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CC(=NN=C2N)C(=O)NC3=CC=C(C=C3)C(=O)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=CC(=NN=C2N)C(=O)NC3=CC=C(C=C3)C(=O)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25Cl2FN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1365267-27-1 | |

| Record name | X-396 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365267271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | X-396 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | X-376 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DR7JMB8BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3R)-1-({4-[2-(4-methoxyphenyl)ethynyl]phenyl}carbonyl)piperidin-3-yl]methanol](/img/structure/B611755.png)

![5-Amino-N-(3-fluoro-4-methoxybenzyl)-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B611759.png)

![N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide](/img/structure/B611761.png)

![3-chloro-N-[3-chloro-4-(4-chloro-1,3-dioxoisoindol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B611762.png)

![(2-(3,4-dimethylphenyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(pyrazin-2-yl)methanone](/img/structure/B611766.png)

![4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide](/img/structure/B611771.png)

![3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B611773.png)

![3-[(4R)-7-chloro-10-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-4-methyl-1-oxo-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl]-1-methyl-1H-indole-5-carboxylic acid](/img/structure/B611778.png)